molecular formula C9H13BrF2 B12991988 4-(3-Bromoprop-1-en-1-yl)-1,1-difluorocyclohexane

4-(3-Bromoprop-1-en-1-yl)-1,1-difluorocyclohexane

Cat. No.: B12991988
M. Wt: 239.10 g/mol
InChI Key: ODFBIUGUENPGLR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromoprop-1-en-1-yl)-1,1-difluorocyclohexane is an organic compound characterized by the presence of a bromopropenyl group and two fluorine atoms attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromoprop-1-en-1-yl)-1,1-difluorocyclohexane typically involves the reaction of 1,1-difluorocyclohexane with 3-bromopropene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromoprop-1-en-1-yl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific

Properties

Molecular Formula

C9H13BrF2

Molecular Weight

239.10 g/mol

IUPAC Name

4-[(E)-3-bromoprop-1-enyl]-1,1-difluorocyclohexane

InChI

InChI=1S/C9H13BrF2/c10-7-1-2-8-3-5-9(11,12)6-4-8/h1-2,8H,3-7H2/b2-1+

InChI Key

ODFBIUGUENPGLR-OWOJBTEDSA-N

Isomeric SMILES

C1CC(CCC1/C=C/CBr)(F)F

Canonical SMILES

C1CC(CCC1C=CCBr)(F)F

Origin of Product

United States

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